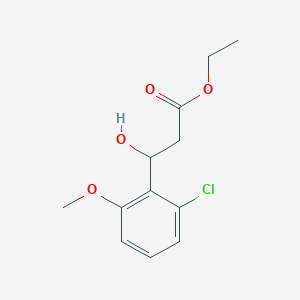

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate (CAS: 1599986-46-5) is a β-hydroxy ester characterized by a propanoate backbone with a hydroxyl group at the β-carbon and a substituted aromatic ring. The phenyl substituent features a chlorine atom at the 2-position and a methoxy group at the 6-position, conferring distinct electronic and steric properties. This compound is structurally related to pharmacologically active β-hydroxy esters, which are often intermediates in the synthesis of chiral molecules for drug development . The hydroxy and ester functionalities enable hydrogen bonding and hydrolytic reactivity, while the chloro and methoxy substituents influence lipophilicity and aromatic electronic effects.

Properties

Molecular Formula |

C12H15ClO4 |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-6-methoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15ClO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6,9,14H,3,7H2,1-2H3 |

InChI Key |

UHOCXQFIBPKVQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC=C1Cl)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

Oxidation: 3-(2-Chloro-6-methoxyphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanol.

Substitution: 3-(2-Methoxy-6-substituted phenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The ester and hydroxyl groups may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the ethyl 3-hydroxypropanoate core but differ in aromatic substituents. Below is a comparative analysis supported by structural, spectroscopic, and synthetic data.

Table 1: Structural Comparison of Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate with Analogues

Key Comparative Insights

Stereochemical Configuration: The (S)-configuration of the β-hydroxy group is confirmed for analogs like ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate via Mosher’s ester analysis using ¹H and ¹⁹F-NMR. The methoxy protons in Mosher’s derivatives exhibit shielding (3.43–3.49 ppm), correlating with the spatial arrangement of substituents . The target compound likely adopts a similar (S)-configuration due to analogous derivatization behavior, though experimental validation is required.

Substituent Effects on Reactivity: Electron-withdrawing groups (Cl, NO₂): Increase the acidity of the β-hydroxy group, facilitating ester hydrolysis or nucleophilic substitution. For example, ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate shows enhanced reactivity in kinetic resolution (KR) studies .

Spectroscopic Differentiation :

- ¹⁹F-NMR of Mosher’s esters reveals deshielded fluorine signals (−71.29 to −71.49 ppm) for chloro-substituted derivatives, whereas methoxy-containing analogs may exhibit distinct shifts due to differing electronic environments .

- ¹H-NMR methoxy proton signals (δ ~3.4–3.5 ppm) in the target compound contrast with dichloro analogs, which lack such signals .

Hydrogen Bonding and Crystallization :

- The hydroxyl group participates in hydrogen-bonding networks, influencing crystallization. Methoxy substituents may alter packing efficiency compared to halogens, as seen in halogen-bonded crystals of dichloro analogs .

Biological Implications :

- Lipophilicity (logP) increases with chloro and methoxy groups, enhancing membrane permeability. However, steric bulk from ortho-substituents (e.g., 2-Cl, 6-OCH₃) may reduce binding affinity in enzyme-active sites compared to para-substituted derivatives .

Biological Activity

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement, which may contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 256.68 g/mol. The presence of a chloro group and a methoxy group on the phenyl ring enhances its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. This compound may possess similar properties, potentially inhibiting the growth of various pathogens. For instance, studies have shown that derivatives of hydroxytyrosol, related in structure, exhibit strong antibacterial effects against multiple bacterial strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with hydroxyl groups are often associated with antiproliferative effects in cancer cell lines. Preliminary studies indicate that derivatives of similar compounds can inhibit cell proliferation in colorectal adenocarcinoma models . Further investigations into this compound could reveal its efficacy against specific cancer types.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : Its structure may allow it to bind to various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating the antimicrobial activity of structurally related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects .

- Anticancer Research : In vitro studies on phenolic compounds revealed that those with hydroxyl groups showed promising results in inhibiting cancer cell growth, indicating a potential pathway for further research on this compound .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate | Contains bromine and fluorine substituents | Enhanced reactivity due to halogens |

| Ethyl 3-(2-chloro-4-methoxyphenyl)-3-hydroxypropanoate | Methoxy group present | Different electronic properties affecting reactivity |

| Ethyl 3-bromopropanoate | Lacks hydroxyl group | Simpler reactivity profile |

This comparison highlights how the unique combination of chloro and methoxy groups in this compound may enhance its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.